1-Iodo-2-nitro-4-(trifluoromethyl)benzene
Overview
Description
1-Iodo-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3INO2. It is characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene typically involves the iodination of 2-nitro-4-(trifluoromethyl)benzene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane to facilitate the process .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
1-Iodo-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura cross-coupling, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids or other functional groups.
Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
1-Iodo-2-nitro-4-(trifluoromethyl)benzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, making the compound versatile in chemical transformations. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes .
Comparison with Similar Compounds
1-Iodo-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Iodo-4-nitrobenzene: Lacks the trifluoromethyl group, making it less stable and less lipophilic.
1-Iodo-2-nitrobenzene: Similar structure but without the trifluoromethyl group, resulting in different reactivity and applications.
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Contains a pyrazole ring instead of a benzene ring, leading to different chemical properties and uses.
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased stability, lipophilicity, and reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-iodo-2-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDKWMAVWQNYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561061 | |
Record name | 1-Iodo-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-97-5 | |
Record name | 1-Iodo-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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